3,4-Diphenylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diphenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHIDPQVCTXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399078 | |
| Record name | 3,4-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954-54-1 | |
| Record name | 3,4-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIPHENYLFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,4 Diphenylfuran and Its Congeners
Established Reaction Pathways for the 3,4-Diphenylfuran Scaffold Construction
Established methods for furan (B31954) ring synthesis often rely on cyclization reactions that form the heterocyclic core from acyclic precursors, followed by or incorporating an aromatization step.
While direct Friedel-Crafts alkylation or acylation reactions are fundamental for modifying existing aromatic rings, their application in the de novo construction of the furan ring itself, particularly for this compound, is often indirect or integrated into multi-step cyclization processes. These methods typically involve electrophilic attack to form carbon-carbon bonds, leading to ring closure. For instance, electrophilic substitution reactions on activated precursors, such as the arylation of mucohalic acids with arenes using Lewis acids, can lead to furan-2(5H)-one derivatives, which are closely related furanoid structures mdpi.com. Similarly, oxidative cyclization reactions, which can involve electrophilic intermediates, have been employed to synthesize furan rings from precursors like aryl ketones and styrenes organic-chemistry.org. Although not strictly classical Friedel-Crafts reactions, these approaches leverage electrophilic activation for ring construction.
Dehydrogenation, or aromatization, is a crucial step in many furan syntheses, particularly when the initial cyclization yields a dihydrofuran or a related saturated intermediate. This process removes hydrogen atoms to establish the aromatic π-system of the furan ring. Established methods for achieving this aromatization include the use of stoichiometric oxidants such as tert-butyl hydroperoxide (tBuOOH), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), Shvo's catalyst, or trifluoroacetic acid (TFA) at elevated temperatures, often applied to 2,5-dihydrofuran (B41785) precursors sci-hub.se. Oxidative cyclization strategies themselves can also incorporate an aromatization step, as seen in the synthesis of benzofurans where oxidative ring-opening and subsequent cyclization are followed by aromatization rsc.org. Transition metal catalysts can also facilitate these transformations, enabling the formation of substituted furans through processes like cross-metathesis followed by Heck arylation, which inherently involves aromatization pnas.org.
Novel and Emerging Synthetic Routes to this compound Derivatives
More recent advancements have introduced sophisticated catalytic systems and photochemical methods for accessing furan structures, offering improved efficiency, selectivity, and milder reaction conditions.
Photochemical methods have emerged as powerful tools for C-C and C-heteroatom bond formation, enabling unique synthetic pathways. Notably, photoinduced dehydrogenative annulation reactions have been reported for the synthesis of π-expanded maleimides and lactones starting from this compound-2(5H)-ones. These reactions typically occur under mild conditions, such as irradiation with visible light in ethanol (B145695) at room temperature, often under an inert atmosphere acs.orgnih.govresearchgate.net. While these reactions transform a pre-formed diphenylfuranone, they highlight the utility of photochemistry in furan-related systems. Other photoinduced cyclization strategies, such as hypervalent iodine(III)-induced domino oxidative cyclization, have been employed for the synthesis of fused furan systems like cyclopenta[b]furans, demonstrating efficient ring construction under mild conditions mdpi.com. Visible-light photoredox catalysis, in general, offers a versatile platform for various organic transformations, including the synthesis and functionalization of heteroarenes like furans, by enabling single-electron transfer processes mdpi.comresearchgate.netacs.orgnih.gov.
Phosphine (B1218219) catalysis has proven to be a versatile strategy for constructing various heterocyclic scaffolds, including furanone derivatives. Novel routes have been developed for the synthesis of furanone oximes through phosphine-catalyzed intramolecular cyclization of α-nitroethylallenic esters. For example, using triphenylphosphine (B44618) (Ph₃P) as a catalyst in acetonitrile (B52724) at room temperature can efficiently yield (Z)-furan-2(3H)-one oxime derivatives in high yields (e.g., 95%) nih.govacs.orgnih.gov. Furthermore, phosphine catalysts have been utilized in cascade reactions for the construction of spiro-2(3H)-furanone skeletons through the cycloaddition of vinyl oxiranes with sulfonium (B1226848) compounds, representing a step-economical approach to these complex structures acs.org.
A notable synthetic route for accessing substituted furanones involves the use of benzoin (B196080) ethers and fluoroalkenoate precursors. This methodology allows for the convenient synthesis of compounds like 3-fluoro-4,5-diphenylfuran-2(5H)-one. The process typically begins with the reaction of benzoin ethers with ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate to generate ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoate intermediates. Subsequent treatment of these intermediates with reagents such as bromine in carbon tetrachloride or boron trifluoride (BF₃) facilitates Z-E isomerization and cyclization, leading to the formation of the target 3-fluoro-4,5-diphenylfuran-2(5H)-one in high yields researchgate.netresearchgate.netvscht.cz.
Table 1: Established Reaction Pathways for Furan Scaffold Construction
| Method/Reaction Type | Key Reagents/Catalysts | Starting Materials | Conditions | Product Type | Yield (%) | Citation(s) |
| Oxidative Cyclization of Aryl Ketones with Styrenes | Cu catalyst, O₂ | Aryl ketones, styrenes | DMSO, base | Furans | N/A | organic-chemistry.org |
| Electrophilic Arylation of Mucohalic Acids | Lewis Acid | Mucohalic acids, arenes | Solvent, temperature | Furan-2(5H)-ones | Good | mdpi.com |
| Dihydrofuran Aromatization | Oxidants (e.g., tBuOOH, DDQ, TFA) | 2,5-Dihydrofurans | High temperature, specific solvent | Furans | N/A | sci-hub.se |
| Hypervalent Iodine(III)-Induced Oxidative Cyclization | PhI(OAc)₂, Na₂CO₃ | Precursors for Cyclopenta[b]furans | EtOH, reflux, 2h | Cyclopenta[b]furans | 86% | mdpi.com |
Palladium-Catalyzed Annulation Methodologies
Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, including furan derivatives. Palladium-catalyzed annulation reactions offer versatile routes to furan rings by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These methods often involve the coupling of readily available starting materials, such as alkynes, alkenes, and aryl halides, under mild conditions.
One approach involves palladium-catalyzed cascade reactions, such as the annulation of aryloxy-enynes with aryl halides. This methodology provides rapid access to 2,3,4-trisubstituted furans in high yields and with good regioselectivity organic-chemistry.org. Another significant development is the palladium-catalyzed C–H activation and annulation, where C–H bonds are directly functionalized to form new carbon-carbon bonds, leading to complex fused heterocyclic systems researchgate.netrsc.org. For instance, palladium-catalyzed annulation reactions of functionalized furans and pyrroles with alkynes have been developed, allowing for the formation of benzofuran (B130515) and indole (B1671886) derivatives through C–H benzannulation thieme-connect.com. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed for the synthesis of substituted furan-2(5H)-one derivatives, demonstrating the utility of palladium in constructing the furan core researchgate.net.
Table 1: Examples of Palladium-Catalyzed Furan Synthesis
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Yield | Citation |
| Cascade Reaction | Aryloxy-enynes and aryl halides | Pd-catalyzed, mild conditions | 2,3,4-Trisubstituted furans | High | organic-chemistry.org |
| C–H Activation/Annulation | Functionalized furans/pyrroles and diaryl alkynes | Pd-catalyzed, 2,2-dimethylbutyric acid, O₂ as oxidant | Benzofuran and indole derivatives | Good | thieme-connect.com |
| Suzuki-Miyaura Coupling | 3,4-Dibromo-furan-2(5H)-one and potassium benzyltrifluoroborates | PdCl₂(dppf)₂ catalyst | 3,4-Dibenzylfuran-2(5H)-ones | 60-85% | researchgate.net |
| Oxidative Alkynylation | Allenyl ketones and terminal alkynes | Pd-catalyzed oxidative cross-coupling | Alkynylated furan derivatives | Good | researchgate.net |
| Intermolecular Dearomatization Annulation | Furans, aryl iodides, and alkynes | Pd(0)-catalyzed, three-component cascade reaction | 2,5-Dihydrofurans | High | researchgate.net |
| C–H Benzannulation | 2-Iodobiphenyls and maleimides | Pd-catalyzed annulation | Succinimide-fused 9,10-dihydrophenanthrenes | High | researchgate.net |
Transition-Metal-Free Synthetic Protocols for Furan Derivatives
The development of transition-metal-free synthetic methods is highly desirable for sustainability, cost-effectiveness, and to avoid metal contamination in the final products. Several elegant strategies have been reported for the synthesis of furan derivatives without the use of transition metals.
One notable transition-metal-free approach involves the photoinduced dehydrogenative annulation of this compound-2(5H)-ones, which can lead to π-expanded maleimide (B117702) derivatives. This method utilizes visible light or sunlight, obviates the need for photocatalysts and transition metals, and proceeds under mild conditions researchgate.netresearchgate.netacs.org. Another metal-free strategy employs base-catalyzed intramolecular cyclization reactions. For instance, a base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed using Cs₂CO₃, providing a facile route to 2-substituted benzo[b]furans nih.govrsc.org. Similarly, a transition-metal-free cyclization sequence of (2-alkynylphenyl) benzyl (B1604629) ethers using tert-BuOK as a base in DMSO leads to seven-membered fused cyclohepta[b]furans rsc.org. Furthermore, transition-metal-free protocols for the synthesis of halobenzo[b]furans have been achieved through directed ortho-lithiation of O-aryl carbamates followed by alkynylation and in situ carbamate (B1207046) hydrolysis/heterocyclization mdpi.com.
Table 2: Examples of Transition-Metal-Free Furan Synthesis
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Citation |
| Photoinduced Dehydrogenative Annulation | This compound-2(5H)-ones | Visible light/sunshine, EtOH, RT, Ar atmosphere | π-Expanded maleimide derivatives | Good | researchgate.netresearchgate.netacs.org |
| Base-Catalyzed Intramolecular Cyclization | 2-Ynylphenols | Cs₂CO₃, mild conditions | 2-Substituted benzo[b]furans | Good to excellent | nih.govrsc.org |
| Base-Promoted Cyclization | (2-Alkynylphenyl) benzyl ethers | tert-BuOK, DMSO, RT, 1 h | Cyclohepta[b]furans | Good | rsc.org |
| Directed ortho-Lithiation/Alkynylation/Cyclization | O-Aryl carbamates and alkynylsulfones | s-BuLi, followed by alkaline hydrolysis (NaOH or KOH) | Halobenzo[b]furans | Good | mdpi.com |
| Oxidation/Dehydration of 1,3-dienes | 1,3-Dienes | O₂, followed by Appel conditions (PPh₃, CCl₄) | 2,5-Diaryl furans | High | acs.orgchemrxiv.org |
Stereoselective and Regioselective Synthesis of this compound Frameworks
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. While this compound itself does not possess chiral centers, the methodologies developed for its substituted congeners often incorporate strategies for stereoselective and regioselective control, which are crucial for creating molecules with specific biological activities or material properties.
Stereoselective synthesis aims to produce one stereoisomer preferentially over others. For furan derivatives, this can involve asymmetric hydrogenation of furan rings or precursors, or the use of chiral catalysts in cyclization or coupling reactions. For example, asymmetric hydrogenation of furans and benzofurans using iridium catalysts with specific ligands has been reported, achieving excellent enantioselectivities for certain substituted furans nih.gov. While not directly on this compound, research on related γ-lactones demonstrates stereoselective synthesis via Sharpless asymmetric dihydroxylation of unsaturated alcohols, yielding products with high enantiomeric excess nih.gov.
Regioselective synthesis focuses on controlling the position of substituents on the furan ring. Many of the palladium-catalyzed annulation reactions discussed earlier inherently offer regioselective control due to the directed nature of the catalytic cycle and the electronic properties of the substrates organic-chemistry.orgthieme-connect.com. Transition-metal-free methods, such as the base-catalyzed cyclization of 2-ynylphenols, also exhibit regioselectivity, yielding specific isomers of benzo[b]furans nih.govrsc.org. For instance, a study on the synthesis of 3,4-disubstituted pyrroles and furans via Lewis acid-promoted rearrangement/metathesis reactions highlights the potential for regioselective formation of furan analogs researchgate.net.
Table 3: Stereoselective and Regioselective Furan Synthesis Strategies
| Strategy Type | Method/Catalyst | Target Feature | Example Application | Citation |
| Asymmetric Hydrogenation | Iridium catalysts with pyridine-phosphinite ligands | Enantioselectivity | Hydrogenation of substituted furans and benzofurans | nih.gov |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation ((DHQD)₂PHAL or (DHQ)₂PHAL) | Enantioselectivity | Synthesis of 3,4-disubstituted γ-lactones | nih.gov |
| Palladium-Catalyzed Annulation | Various Pd catalysts, ligands, and reaction conditions | Regioselectivity | Synthesis of 2,3,4-trisubstituted furans, benzofurans, and other fused systems | organic-chemistry.orgthieme-connect.com |
| Base-Catalyzed Cyclization | Cs₂CO₃, tert-BuOK | Regioselectivity | Synthesis of 2-substituted benzo[b]furans and cyclohepta[b]furans | nih.govrsc.orgrsc.org |
| Lewis Acid-Promoted Reactions | Lewis acids (e.g., BF₃·OEt₂) | Regioselectivity | Synthesis of 3,4-disubstituted furans from epoxycyclohexanones | researchgate.net |
Compound List
this compound
this compound-2(5H)-one
2,3,4-Trisubstituted furans
Benzofuran derivatives
Indole derivatives
3,4-Dibenzylfuran-2(5H)-ones
Alkynylated furan derivatives
2,5-Dihydrofurans
Succinimide-fused 9,10-dihydrophenanthrenes
π-Expanded maleimide derivatives
2-Substituted benzo[b]furans
Cyclohepta[b]furans
Halobenzo[b]furans
2,5-Diaryl furans
3,4-Disubstituted γ-lactones
2,3,4,5-Tetrasubstituted naphtho[1,2-b]furans
2,3-Disubstituted 4-alkylidene-4H-indeno[1,2-b]furans
3,4-Disubstituted pyrroles
2,5-Disubstituted pyrrolidines
3,4-Disubstituted furans
Mechanistic Investigations of 3,4 Diphenylfuran Transformations
Exploration of Reaction Pathways and Transition State Analysis
The transformation of 3,4-Diphenylfuran can proceed through various reaction pathways, each characterized by specific intermediates and transition states. The exploration of these pathways often involves distinguishing between concerted and stepwise mechanisms. For instance, in cycloaddition reactions, a concerted pathway involves a single transition state where bonds are broken and formed simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates, such as zwitterionic or diradical species, each step having its own transition state. pku.edu.cn
Computational methods are instrumental in mapping these reaction pathways. nih.govresearchgate.net Techniques like Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, which identify the lowest energy routes from reactants to products. By locating and characterizing the geometries and energies of transition states (the highest energy points along a reaction coordinate) and intermediates (local minima on the potential energy surface), chemists can predict the most likely mechanism. pku.edu.cn For example, in the [8+2] cycloaddition of dienylfurans, DFT calculations can determine the activation free energies for different proposed pathways, such as a concerted route, a stepwise route involving a zwitterionic intermediate, or a sequence involving a [4+2] cycloaddition followed by a acs.orgresearchgate.net-vinyl shift, thereby identifying the most kinetically favorable option. pku.edu.cn
The analysis of transition states provides deeper understanding. The structure of a transition state reveals the geometry of the reacting molecules at the point of maximum energy. For instance, in a concerted Diels-Alder reaction involving a furan (B31954) moiety, the transition state would show the partial formation of two new carbon-carbon bonds. pku.edu.cn The synchronicity of bond formation can also be assessed; an asynchronous process is one where one bond is significantly more formed than the other in the transition state. pku.edu.cn
Detailed Analysis of Photooxidation Reactions Involving this compound
The photooxidation of furans is a well-studied process that typically involves the reaction with singlet oxygen (¹O₂). researchgate.netrsc.orgtcichemicals.com Singlet oxygen, an electronically excited state of molecular oxygen, is a powerful and selective oxidant. It is commonly generated in situ using a photosensitizer and visible light. ustc.edu.cn In the context of this compound, the reaction proceeds via a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the furan ring acts as the diene and singlet oxygen acts as the dienophile.
The primary product of this cycloaddition is a bicyclic endoperoxide. researchgate.netresearchgate.netrsc.org This intermediate is often unstable and can undergo further transformations. For diaryl furans, the endoperoxide can be isolated and subsequently rearranged or dehydrated to yield other valuable compounds. acs.org For instance, the oxidation of 2,5-diaryl furans gives stable endoperoxides which can then be converted to the corresponding furan product under specific conditions, such as using the Appel reagent (triphenylphosphine and carbon tetrachloride). acs.org
The mechanism can be summarized in the following steps:
Sensitization : A photosensitizer (e.g., a porphyrin) absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.
Singlet Oxygen Generation : The excited triplet sensitizer (B1316253) transfers its energy to ground-state triplet oxygen (³O₂), generating excited singlet oxygen (¹O₂) and regenerating the ground-state sensitizer.
Cycloaddition : The electron-rich this compound traps the singlet oxygen in a concerted [4+2] cycloaddition to form the this compound endoperoxide.
Rearrangement : The endoperoxide intermediate can then rearrange, often through thermal or chemical inducement, to yield various products, such as dicarbonyl compounds, by cleavage of the oxygen-oxygen bond and subsequent ring opening.
The reactivity of the furan ring is influenced by its substituents. The electron-donating nature of the phenyl groups at the 3 and 4 positions enhances the electron density of the furan ring, making it a highly reactive diene for the cycloaddition with singlet oxygen.
Mechanisms of Hydrolytic Reactions: Alkaline Hydrolysis of this compound-2(5H)-ones
This compound-2(5H)-ones, also known as butenolides, are cyclic esters (lactones). Their hydrolysis, particularly under alkaline conditions, follows a well-established mechanism for ester hydrolysis. viu.ca The reaction is a nucleophilic acyl substitution, where the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. researchgate.net
The generally accepted mechanism proceeds in two main steps:
Nucleophilic Addition : The hydroxide ion attacks the electrophilic carbonyl carbon of the furanone ring. This leads to the formation of a tetrahedral intermediate, where the carbon atom is sp³-hybridized and bears a negative charge on the oxygen atom. researchgate.net
Elimination : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the ring is cleaved by breaking the endocyclic C-O bond. This elimination step expels the alkoxide part of the ester as a leaving group, which is subsequently protonated by the solvent (e.g., water) to yield a carboxylate salt and a hydroxy-alkene derivative.
Radical-Mediated Processes and Electron Transfer Mechanisms in Furan Chemistry
Aromatic systems like this compound can participate in reactions involving radical intermediates and electron transfer (ET) processes. libretexts.orgyoutube.com An electron transfer reaction involves the movement of an electron from a donor molecule to an acceptor molecule, generating a radical cation (from the donor) and a radical anion (from the acceptor). libretexts.org The high electron density of the furan ring and the extended π-system provided by the phenyl groups make this compound a potential electron donor.
The generation of a this compound radical cation can be achieved through chemical oxidation, electrochemical oxidation, or photoinduced electron transfer (PET). princeton.edu Once formed, this radical cation is a highly reactive species that can undergo various subsequent reactions, including:
Deprotonation : Loss of a proton to form a neutral radical. princeton.edu
Nucleophilic Attack : Reaction with a nucleophile, which can lead to the formation of new C-C or C-heteroatom bonds. nih.gov
Dimerization : Reaction with another radical cation or a neutral molecule. princeton.edu
Electron transfer mechanisms are broadly classified as outer-sphere or inner-sphere. libretexts.orgsapub.org
Outer-Sphere Electron Transfer (OSET) : The electron transfer occurs between two species that are not covalently linked. The reactants come into close contact, the electron "jumps" from the donor to the acceptor, and the products diffuse apart. libretexts.org The Marcus theory is often used to describe the rates of these reactions.
Inner-Sphere Electron Transfer (ISET) : The donor and acceptor are connected by a bridging ligand during the electron transfer event. A covalent bond is formed and broken during the process. libretexts.org
In furan chemistry, radical processes can also be initiated by hydrogen atom transfer (HAT), where a radical abstracts a hydrogen atom from the substrate. acs.org For example, photoredox catalysts can initiate reactions by abstracting a hydrogen atom, generating a carbon-centered radical that can undergo further cyclization or coupling reactions. acs.org The specific pathway—ET, HAT, or proton-coupled electron transfer (PCET)—depends on the reactants, the catalyst, and the reaction conditions. nih.gov
Computational Elucidation of Reaction Mechanisms in this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. mdpi.com For systems involving this compound, these methods provide detailed, molecular-level insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net
Computational studies can be applied to all the transformations discussed above:
Reaction Pathways and Transition States : DFT calculations can map the entire potential energy surface for a reaction, identifying all possible intermediates and transition states. pku.edu.cn This allows for the precise determination of activation energies (reaction barriers) and reaction enthalpies, which helps in predicting the major products and understanding selectivity (chemo-, regio-, and stereoselectivity). mdpi.com
Photooxidation : Theoretical methods can model the interaction between this compound and singlet oxygen. They can confirm the concerted nature of the [4+2] cycloaddition, calculate the geometry of the endoperoxide intermediate, and explore the energy profiles of its subsequent rearrangement pathways.
Hydrolysis : The mechanism of alkaline hydrolysis can be modeled to visualize the formation of the tetrahedral intermediate and calculate the energy barrier for its formation and collapse. Solvent effects, which are crucial in hydrolysis, can also be incorporated using implicit or explicit solvent models.
Radical and Electron Transfer Processes : Computational chemistry can predict the oxidation potentials of molecules like this compound, indicating their propensity to undergo electron transfer. osti.gov The structure and spin density of the resulting radical cation can be calculated, providing clues to its reactivity. nih.gov Furthermore, the energy profiles for different radical-mediated pathways can be computed to determine the most likely reaction course. nih.gov
Modern computational approaches, including ab initio molecular dynamics (AIMD), can also simulate the dynamic trajectory of a reaction, providing insights into the role of molecular vibrations and conformational changes during the transformation.
Derivatives of 3,4 Diphenylfuran: Synthesis and Chemical Reactivity
Chemical Reactivity and Transformation of 3,4-Diphenylfuran Derivatives
Electrosynthesis of Dimeric Butenolides
Electrochemical methods have emerged as powerful tools for the synthesis of complex organic molecules, offering environmentally benign and efficient routes. In the context of furan (B31954) chemistry, significant advancements have been made in the electrosynthesis of dimeric butenolides. Research has demonstrated the successful galvanostatic conversion of 2,4-diarylfurans into dimeric furan-2(5H)-ones through a C-C homocoupling process researchgate.netnih.govresearchgate.net. While the core focus of this section is on this compound systems, the pioneering work in this area has primarily utilized 2,4-diarylfurans, including 2,4-diphenylfuran, as substrates researchgate.netnih.gov. These studies, often cited in relation to related furan chemistry nih.gov, highlight a pathway involving the anodic oxidation of the furan ring.
The electrochemical oxidation of 2,4-diarylfurans under aqueous conditions proceeds efficiently at room temperature, yielding dimeric butenolides in good yields. The proposed mechanism involves the formation of furanoxy radicals as key intermediates, which subsequently undergo homocoupling to afford the dimeric butenolide products researchgate.netnih.gov. This process is amenable to a range of diarylfurans bearing various electron-donating and electron-withdrawing substituents on their aromatic rings, allowing for the synthesis of a diverse array of dimeric butenolides researchgate.net. The reaction can be influenced by the solvent system, with mixtures of organic solvents and water proving effective, and the electrolysis can be conducted under constant current or potential conditions researchgate.netresearchgate.net.
Table 1: Electrosynthesis of Dimeric Butenolides from Diarylfurans
| Substrate | Solvent System | Electrolysis Method | Key Product Type | Typical Yield Range | Reference |
|---|---|---|---|---|---|
| 2,4-Diphenylfuran | Acetonitrile-H₂O (20%) | Galvanostatic | Dimeric furan-2(5H)-ones | 20-65% | researchgate.netnih.govresearchgate.net |
| Various 2,4-Diarylfurans | Aqueous organic mixtures | Constant current/potential | Dimeric furan-2(5H)-ones | Good | researchgate.net |
Structure-Reactivity Relationships in this compound Systems
Understanding the relationship between molecular structure and chemical reactivity is fundamental in organic chemistry, guiding the design of novel compounds with specific properties numberanalytics.comlibretexts.org. In the context of this compound systems, this principle is particularly evident in the study of this compound-2(5H)-one and its derivatives, where structural modifications significantly influence their chemical and biological reactivity nih.govontosight.aiacs.org.
The inherent reactivity of the this compound-2(5H)-one scaffold is dictated by the interplay of its structural features. The two phenyl groups attached to the furan ring exert electron-delocalizing effects, influencing the electron distribution within the heterocyclic core. Concurrently, the presence of the carbonyl group at the 2-position renders the molecule susceptible to various chemical transformations, including nucleophilic addition and cycloaddition reactions ontosight.ai.
Extensive research has explored the structure-activity relationships (SAR) of 3,4-diarylfuran-2(5H)-one derivatives, particularly concerning their inhibitory activity against cyclooxygenase (COX) enzymes nih.govacs.org. These studies have revealed that specific substitutions on the phenyl rings can dramatically alter the compound's selectivity and potency. For instance, the this compound-2(5H)-one core itself, derived from the desulfurization of rofecoxib (B1684582), exhibits weak COX-1 inhibitory activity, suggesting its potential as a scaffold for developing selective COX-1 inhibitors nih.gov.
Systematic modifications have identified key structural elements that enhance COX-1 selectivity. Compounds featuring a fluoro-substituent on the C-3 phenyl ring in conjunction with a methoxy-substituent on the C-4 phenyl ring have demonstrated the most potent and selective COX-1 inhibition, achieving IC₅₀ values in the submicromolar range nih.govacs.org. Conversely, other substitutions, such as trifluoromethyl groups, have resulted in weaker COX-1 selectivity, while certain halogen or unsubstituted derivatives have shown little to no inhibitory activity nih.govacs.org. These findings underscore the critical role of precise structural design in tuning the reactivity and biological efficacy of 3,4-diarylfuran-2(5H)-one derivatives.
Table 2: Structure-Activity Relationships of 3,4-Diarylfuran-2(5H)-one Derivatives for COX-1 Inhibition
| Substituent on C-3 Phenyl Ring | Substituent on C-4 Phenyl Ring | COX-1 Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Unsubstituted | Unsubstituted | Inactive | nih.govacs.org |
| 2-Fluoro | Unsubstituted | Inactive | nih.govacs.org |
| 4-Fluorophenoxy | Unsubstituted | Inactive | nih.govacs.org |
| Unsubstituted | 4-Bromo | Potent (some COX-2 activity) | nih.govacs.org |
| Unsubstituted | 3-Trifluoromethyl | Weak COX-1-selective | nih.govacs.org |
| Unsubstituted | 4-Trifluoromethyl | Weak COX-1-selective | nih.govacs.org |
| Fluoro | Methoxy | Submicromolar (best selective) | nih.govacs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diphenylfuran
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations. For 3,4-Diphenylfuran, characteristic IR absorption bands would be expected for:
C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹ wikipedia.orgksu.edu.sa.
C=C stretching (aromatic and furan (B31954) ring): Usually found in the range of 1450-1650 cm⁻¹ rsc.orgwikipedia.orgksu.edu.sa.
C-O stretching (furan ring): Often appears in the fingerprint region, typically around 1000-1300 cm⁻¹ rsc.orgwikipedia.orgksu.edu.sa.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. While specific Raman data for this compound were not extensively detailed in the search results, related furan derivatives show characteristic C-C and C-O stretching vibrations in the fingerprint region scifiniti.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study electronic transitions within a molecule, providing insights into conjugation and the presence of chromophores.
For this compound, the extended π-electron system involving the furan ring and the two phenyl substituents is expected to lead to absorption in the UV region. Studies on related conjugated systems, such as diphenylfuran derivatives, show absorption maxima (λmax) typically in the range of 250-350 nm researchgate.netamazonaws.commsu.edu. The specific λmax values are indicative of the extent of conjugation and the nature of the electronic transitions (e.g., π→π* transitions) researchgate.netamazonaws.commsu.edu.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as for identifying structural fragments.
Molecular Formula Determination: The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of this compound. Based on its chemical formula (C₁₆H₁₂O), its nominal molecular weight is 220 g/mol . High-resolution mass spectrometry (HRMS) can provide a precise molecular weight, allowing for the determination of the exact molecular formula rsc.orgrsc.org.
Fragmentation Pattern Analysis: The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for aromatic compounds and furans include the cleavage of C-C bonds, loss of small neutral molecules, and rearrangements. For diphenylfuran derivatives, fragmentation might involve the loss of phenyl groups or parts thereof, or cleavage within the furan ring rsc.orgrsc.orglibretexts.orgmiamioh.eduohsu.edu. For example, EI-MS of related compounds shows molecular ions and fragments corresponding to the loss of phenyl or other substituents rsc.orgrsc.org.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and molecular conformation.
While specific X-ray crystallographic data for the parent this compound were not directly found in the provided search results, studies on related furan derivatives and other aromatic systems offer insights into expected structural features nih.govmdpi.commdpi.compublish.csiro.au. For instance, in diethyl 2,5-diphenylfuran-3,4-dicarboxylate, the phenyl rings were observed to be twisted relative to the furan ring, with specific dihedral angles reported nih.gov. Similarly, other crystal structure analyses of related compounds detail unit cell parameters, space groups, and atomic coordinates, confirming the molecular geometry and intermolecular interactions in the solid state mdpi.commdpi.compublish.csiro.au. These studies typically involve refining crystallographic data to achieve a precise structural model.
Computational Chemistry and Theoretical Studies of 3,4 Diphenylfuran
Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like 3,4-Diphenylfuran at an electronic level. Theoretical studies offer insights that complement experimental findings, helping to predict behavior and rationalize observed phenomena.
Synthetic Applications and Utility of 3,4 Diphenylfuran in Complex Molecular Construction
Role as Versatile Building Blocks in Modern Organic Synthesis
In the landscape of modern organic synthesis, 3,4-diphenylfuran is recognized as a versatile synthon, a term for a building block that represents a potential starting material in the retroactive synthesis of a target molecule. wikipedia.org The utility of the furan (B31954) core, in general, stems from its dual reactivity. While it possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org This characteristic makes furan, and by extension this compound, a precursor to a variety of other structures.
The primary roles of this compound as a building block include:
Diene in Cycloaddition Reactions: The furan ring can act as a conjugated diene in [4+2] Diels-Alder reactions. This is one of its most powerful applications, enabling the direct construction of six-membered rings and providing a gateway to complex polycyclic frameworks.
Precursor to 1,4-Dicarbonyl Compounds: Through hydrolytic ring cleavage, often under acidic conditions, the furan ring can be converted into a 1,4-dicarbonyl moiety. acs.org This transformation allows chemists to use the stable furan structure as a masked equivalent of the less stable dicarbonyl functionality.
Scaffold for Functionalization: The two unsubstituted positions on the furan ring (C2 and C5) and the two phenyl rings are all amenable to further chemical modification. This allows for the introduction of various functional groups, expanding the synthetic potential of the core structure.
The phenyl substituents at the 3 and 4 positions sterically shield the adjacent double bond, influencing the regioselectivity of certain reactions and enhancing the thermal stability of the molecule. This combination of the furan's inherent reactivity with the electronic and steric influence of the phenyl groups makes this compound a highly adaptable and valuable component in the synthetic chemist's toolbox.
Precursors for the Construction of Polycyclic and Highly Conjugated Systems
A significant application of this compound is its role as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other highly conjugated systems. escholarship.orgnih.govnih.gov These molecules are of great interest due to their unique electronic and photophysical properties, with applications in materials science, particularly for organic electronics. The primary synthetic tool for this purpose is the Diels-Alder reaction. researchgate.net
In this strategy, this compound serves as the diene component, reacting with a suitable dienophile (an alkene or alkyne). This [4+2] cycloaddition reaction forms a characteristic 7-oxabicyclo[2.2.1]heptene intermediate. This intermediate is typically not isolated but is subjected to reaction conditions that promote dehydration (elimination of the oxygen bridge as water), leading to the formation of a new, stable aromatic ring. This sequence provides a powerful method for annulating a benzene ring onto an existing structure.
For example, the reaction of this compound with maleic anhydride (B1165640), a reactive dienophile, followed by acid-catalyzed dehydration, would yield 1,2-diphenylphthalic anhydride, a more complex polycyclic system. youtube.com By carefully selecting the dienophile, a wide array of substituted benzene and naphthalene (B1677914) derivatives can be constructed, which can serve as building blocks for even larger PAHs. researchgate.netrsc.org This Diels-Alder/aromatization sequence is a convergent and efficient method for assembling complex aromatic structures that would be difficult to synthesize through other means. mdpi.com
| Dienophile | Intermediate Type | Final Product Class | Significance |
|---|---|---|---|
| Maleic Anhydride | Oxabicyclo[2.2.1]heptene | Substituted Phthalic Anhydride | Forms a new fused aromatic ring with anhydride functionality. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Oxabicyclo[2.2.1]heptadiene | Substituted Phthalate Ester | Builds a highly functionalized benzene ring directly. |
| Benzoquinone | Oxabicyclo[2.2.1]heptene | Substituted Naphthoquinone | Constructs naphthalene-based systems. |
| N-Phenylmaleimide | Oxabicyclo[2.2.1]heptene | Substituted Phthalimide | Access to nitrogen-containing polycyclic systems. researchgate.net |
Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be screened for novel biological activities or material properties. cam.ac.ukscispace.com The core principle of DOS is to start with a common molecular scaffold and, through a series of branching reaction pathways, create a library of compounds with high degrees of both appendage and skeletal diversity.
While specific DOS libraries based exclusively on the this compound core are not extensively documented, its chemical reactivity makes it an ideal candidate for such strategies. A hypothetical DOS approach can be envisioned based on its established role in cycloaddition reactions. researchgate.net
A Proposed DOS Strategy:
Core Reaction & Skeletal Diversity: The central transformation would be the Diels-Alder reaction. By reacting the this compound core with a wide and varied collection of dienophiles (e.g., different substituted alkenes, alkynes, quinones, and maleimides), a primary library of oxabicyclo[2.2.1]heptene adducts can be generated. Subsequent, divergent reaction pathways (e.g., acid-catalyzed aromatization, base-mediated rearrangement, or reductive cleavage of the oxygen bridge) would transform these intermediates into distinct molecular skeletons, thus achieving skeletal diversity. researchgate.net
Appendage and Stereochemical Diversity: Appendage diversity can be introduced through the choice of dienophile. Using dienophiles with different functional groups and substituents would result in final products with varied peripheral chemistry. Furthermore, the Diels-Alder reaction itself can create multiple new stereocenters, and by employing chiral catalysts or auxiliaries, stereochemical diversity could be systematically explored.
Further Functionalization: The initial products from the cycloaddition/aromatization sequence, which contain both the original phenyl groups and a newly formed aromatic ring, can be subjected to a second round of diversification. Modern catalytic methods could be used to functionalize the C-H bonds on any of the aromatic rings, adding another layer of complexity and diversity to the compound library.
This strategy leverages a single, reliable reaction—the Diels-Alder cycloaddition—to convert a simple starting material into a wide array of complex and distinct molecular frameworks, which is the hallmark of an effective diversity-oriented synthesis. nih.gov
Development of Novel Catalytic Systems for this compound Functionalization and Transformation
The direct functionalization of otherwise inert C-H bonds has become a transformative tool in modern organic chemistry, offering more atom-economical and efficient synthetic routes. nih.gov The this compound scaffold possesses C-H bonds at the C2 and C5 positions of the furan ring, which are susceptible to catalytic activation. The development of novel catalytic systems is crucial for selectively transforming these positions and unlocking new synthetic possibilities.
Transition-Metal Catalysis: Transition metals, particularly palladium, rhodium, and iridium, are at the forefront of C-H functionalization catalysis. uva.esyoutube.com These catalysts can selectively cleave a C-H bond and replace the hydrogen atom with a new functional group. For this compound, this would primarily occur at the C2 and C5 positions due to their higher reactivity in many furan systems. researchgate.net
C-H Arylation and Alkenylation: Palladium catalysts are widely used for cross-coupling reactions. In the context of this compound, a palladium catalyst could facilitate the coupling of the furan core with aryl halides or vinyl halides, leading to the formation of 2-aryl- or 2-vinyl-3,4-diphenylfurans. These reactions expand the conjugated π-system of the molecule.
Directed C-H Functionalization: While the intrinsic reactivity of the furan ring often directs functionalization to the C2/C5 positions, more advanced catalytic systems use directing groups to achieve functionalization at other, less reactive positions, such as the C-H bonds on the pendant phenyl rings. mdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable method for forging new chemical bonds. mdpi.commdpi.com In this approach, a photocatalyst absorbs light and uses that energy to initiate a chemical reaction, often via radical intermediates. Photocatalytic systems could be developed for various transformations of this compound. For instance, related compounds like this compound-2(5H)-ones undergo photoinduced dehydrogenative annulation to form π-expanded lactones and maleimides without the need for a transition metal catalyst. researchgate.net This suggests that the diphenylfuran core is amenable to photochemical transformations, opening avenues for novel, light-driven C-H functionalization or cyclization reactions.
| Catalytic System | Transformation Type | Target Position | Potential Product |
|---|---|---|---|
| Palladium(II) Acetate / Ligand | C-H Arylation | C2 or C5 of Furan | 2-Aryl-3,4-diphenylfuran |
| Rhodium(III) Complex | C-H Alkenylation | C2 or C5 of Furan | 2-Alkenyl-3,4-diphenylfuran |
| Iridium-based Photocatalyst | Radical Addition / C-H Functionalization | C2 or C5 of Furan | 2-Alkylated-3,4-diphenylfuran |
| Transition-Metal-Free Photocatalysis | Dehydrogenative Annulation | Across Furan and Phenyl Ring | Fused Polycyclic Heterocycle researchgate.net |
The ongoing development of more efficient, selective, and sustainable catalytic systems will continue to expand the synthetic utility of this compound, enabling the construction of increasingly complex and functional molecules. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions to 3,4-Diphenylfuran Chemistry
The chemistry of this compound, while a specialized area, has benefited from foundational synthetic methodologies and investigations into the properties of its derivatives. A cornerstone of its synthesis is the Paal-Knorr furan (B31954) synthesis, a classic acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net This reaction remains one of the most significant methods for preparing a variety of substituted furans, including those with aryl substituents at the 3 and 4 positions. wikipedia.org The mechanism, elucidated in detail decades after its discovery, involves the protonation of one carbonyl group, followed by a rate-determining step of intramolecular attack by the enol of the other carbonyl group and subsequent dehydration to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com
Key academic contributions have also emerged from the exploration of 3,4-diarylfuran-2(5H)-ones, which are closely related derivatives. Research in this area has demonstrated that these scaffolds can be readily synthesized and serve as precursors for further chemical exploration. nih.gov For instance, the deletion of the sulfonylmethyl group from the COX-2 inhibitor rofecoxib (B1684582) yields a this compound-2(5H)-one, which has been used as a scaffold for developing selective COX-1 inhibitors. nih.gov This highlights a significant academic contribution in the field of medicinal chemistry, where the this compound core is utilized as a privileged structure for designing biologically active molecules.
Furthermore, studies on the synthesis of 3,4-diaryl-2(5H)-furanones have reported potent cytotoxic activities against various cancer cell lines, indicating the potential of the this compound scaffold in oncology research. nih.gov These contributions underscore the academic interest in not only the synthesis of this heterocyclic system but also in the biological evaluation of its derivatives.
Unexplored Avenues in Synthetic Methodologies for this compound Scaffolds
Despite the reliability of the Paal-Knorr synthesis, there remain several unexplored avenues for the synthesis of this compound and its derivatives. The development of more atom-economical and sustainable methods is a key area for future research. While classical methods often require harsh acidic conditions, the exploration of novel catalytic systems could provide milder and more efficient routes.
One underexplored area is the application of modern cross-coupling reactions to construct the this compound core. Methodologies such as Suzuki, Stille, or Hiyama couplings could potentially be adapted to form the C3-C4 diaryl bond on a pre-existing furan ring or to construct the furan ring itself from appropriately functionalized precursors. Research into 3,4-disubstituted thiophenes has utilized such palladium-catalyzed cross-coupling reactions, suggesting a transferable strategy for furan analogues.
Another promising but underexplored avenue is the use of novel cycloaddition reactions. While the Diels-Alder reaction is a well-established method for forming six-membered rings, its application in the direct synthesis of this compound is not extensively documented. nih.gov The development of [4+1] or other cycloaddition strategies using novel synthons could provide direct access to the this compound scaffold. For instance, the reaction of cyclooctynes with acetylenedicarboxylates has been shown to generate furan derivatives through a 1,3-dipolar cycloaddition, suggesting that exploration of different alkynes and dipolarophiles could lead to new synthetic routes. mdpi.com
The table below summarizes potential unexplored synthetic strategies for this compound scaffolds.
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Modern Cross-Coupling Reactions (e.g., Suzuki, Stille) | 3,4-dihalofurans and phenylboronic acids (or organostannanes) | Milder reaction conditions, greater functional group tolerance. |
| Novel Cycloaddition Reactions (e.g., [4+1], [3+2]) | Phenyl-substituted dienes and one-carbon synthons; alkynes and 1,3-dipoles. | High atom economy, potential for stereocontrol. |
| C-H Activation/Functionalization | Furan and benzene (B151609) (or derivatives) | Direct and efficient bond formation, reduces pre-functionalization steps. |
Advanced Mechanistic and Computational Studies for Deeper Understanding
While the general mechanism of the Paal-Knorr synthesis is understood, advanced mechanistic and computational studies specifically for the formation of this compound are lacking. A deeper understanding of the reaction kinetics, transition states, and the influence of phenyl substituents on the cyclization process could lead to significant optimization of this key synthetic route.
Quantum chemical methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathway of the Paal-Knorr synthesis for 3,4-diphenyl-1,4-dicarbonyl precursors. rsc.org Such studies could elucidate the precise role of the acid catalyst and the solvent in the reaction mechanism. Computational analysis could also predict the electronic and steric effects of different substituents on the phenyl rings, guiding the design of more efficient syntheses for a wider range of 3,4-diaryl furan derivatives.
Furthermore, advanced spectroscopic techniques, such as in-situ NMR or stopped-flow kinetics, could be used to experimentally probe the reaction intermediates and transition states. These studies would provide valuable data to validate and refine computational models. A comprehensive understanding of the reaction mechanism would also be crucial for extending the Paal-Knorr synthesis to solid-phase methodologies or flow chemistry systems, which are currently underexplored for this class of compounds.
The following table outlines key areas for future mechanistic and computational investigation.
| Research Area | Techniques | Potential Insights |
| Computational Modeling of Paal-Knorr Synthesis | Density Functional Theory (DFT), ab initio methods | Transition state geometries and energies, substituent effects, catalyst and solvent effects. rsc.org |
| In-situ Reaction Monitoring | NMR spectroscopy, IR spectroscopy | Identification of reaction intermediates, kinetic profiling. |
| Kinetic Isotope Effect Studies | Isotopic labeling | Elucidation of rate-determining steps and bond-breaking/forming events. |
Emerging Applications in Material Science and Chemical Biology Utilizing this compound Derivatives
The unique electronic and structural properties of the this compound scaffold are paving the way for its application in material science and chemical biology. The extended π-conjugation provided by the two phenyl groups suggests potential for these compounds to serve as building blocks for organic electronic materials.
In material science, furan-based organic semiconductors are an emerging class of materials. researchgate.netnih.gov The development of this compound-containing polymers and small molecules could lead to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The photophysical properties of diaryl furan derivatives, such as their fluorescence, are also of interest for applications in organic light-emitting diodes (OLEDs). nih.gov Future research in this area could focus on tuning the electronic properties of this compound derivatives by introducing various substituents on the phenyl rings to optimize their performance in electronic devices.
In the realm of chemical biology, the this compound core has shown promise as a scaffold for the design of biologically active molecules. As previously mentioned, derivatives of this compound-2(5H)-one have been investigated as selective COX-1 inhibitors. nih.gov This provides a platform for the development of novel anti-inflammatory agents. Moreover, the reported cytotoxic effects of 3,4-diaryl-2(5H)-furanones against cancer cell lines suggest that this scaffold could be exploited for the discovery of new anticancer drugs. nih.gov The synthesis and biological evaluation of analogues of this compound could lead to the identification of potent and selective modulators of various biological targets. nih.govnih.gov
The table below highlights emerging applications and future research directions for this compound derivatives.
| Field | Application | Future Research Direction |
| Material Science | Organic Semiconductors (OFETs, OPVs) | Synthesis of novel this compound-based polymers and small molecules with tailored electronic properties. researchgate.netnih.govresearchgate.net |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Investigation of the photophysical properties of new derivatives to develop efficient emitters. nih.gov |
| Chemical Biology | Anti-inflammatory Agents | Design and synthesis of novel selective COX-1 inhibitors based on the this compound scaffold. nih.gov |
| Chemical Biology | Anticancer Agents | Exploration of structure-activity relationships of this compound derivatives to develop potent and selective cytotoxic agents. nih.gov |
Q & A
Advanced Research Question
- Mechanistic modeling : Compare energy profiles of acid-catalyzed reactions (e.g., trifluoroacetic acid vs. p-toluenesulfonic acid) to predict product selectivity.
- Transition-state analysis : Identify intermediates in π-expansion reactions using Gaussian-based DFT calculations .
How should researchers address contradictions in reported binding affinities of diphenylfuran-based RNA ligands?
Advanced Research Question
- Experimental replication : Validate assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) under consistent buffer conditions.
- Structural validation : Use circular dichroism (CD) or cryo-EM to confirm RNA conformation during binding studies.
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., ionic strength, pH) affecting affinity discrepancies .
What methodologies assess the antiviral activity of diphenylfuran derivatives targeting viral RNA?
Advanced Research Question
- In vitro inhibition assays : Measure IC50 values for HIV-1 Rev-RRE interaction using fluorescence polarization.
- Cell-based models : Quantify viral replication suppression via RT-PCR or luciferase reporter systems.
- Toxicity profiling : Compare selectivity indices (CC50/IC50) in primary human lymphocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
